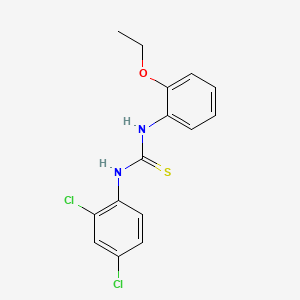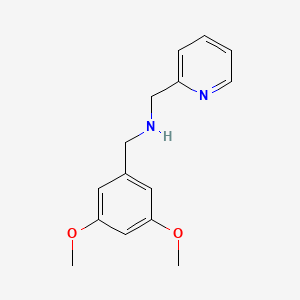
N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture, horticulture, and forestry to control weeds and grasses. Diuron is also used in non-agricultural settings, such as golf courses, parks, and residential areas.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in the thylakoid membranes of chloroplasts. This prevents the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and physiological effects:
In addition to its effects on photosynthesis, Diuron has been shown to have other biochemical and physiological effects on plants. Studies have found that Diuron can alter the expression of genes involved in stress response and defense mechanisms, as well as affect the activity of enzymes involved in carbohydrate metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a useful tool for studying photosynthesis and plant growth in the laboratory setting. Its mode of action is well understood, and it is relatively easy to apply to plants. However, Diuron's toxicity to non-target organisms and potential environmental impact should be taken into consideration when using it in experiments.
Direcciones Futuras
There are several areas of future research related to Diuron. One area of interest is the development of alternative herbicides that are less harmful to the environment. Another area of research is the potential use of Diuron in combination with other herbicides to improve weed control. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Diuron on plants and non-target organisms.
Métodos De Síntesis
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-ethoxyaniline in the presence of a catalyst such as triethylamine. The reaction yields Diuron as a white crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Diuron has been the subject of extensive scientific research due to its widespread use and potential environmental impact. Studies have investigated its effects on soil and water quality, as well as its toxicity to non-target organisms such as fish, amphibians, and aquatic invertebrates. Researchers have also explored the potential of Diuron as a tool for studying photosynthesis and plant growth.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-2-20-14-6-4-3-5-13(14)19-15(21)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDFFJNZITNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)


![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)

![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)